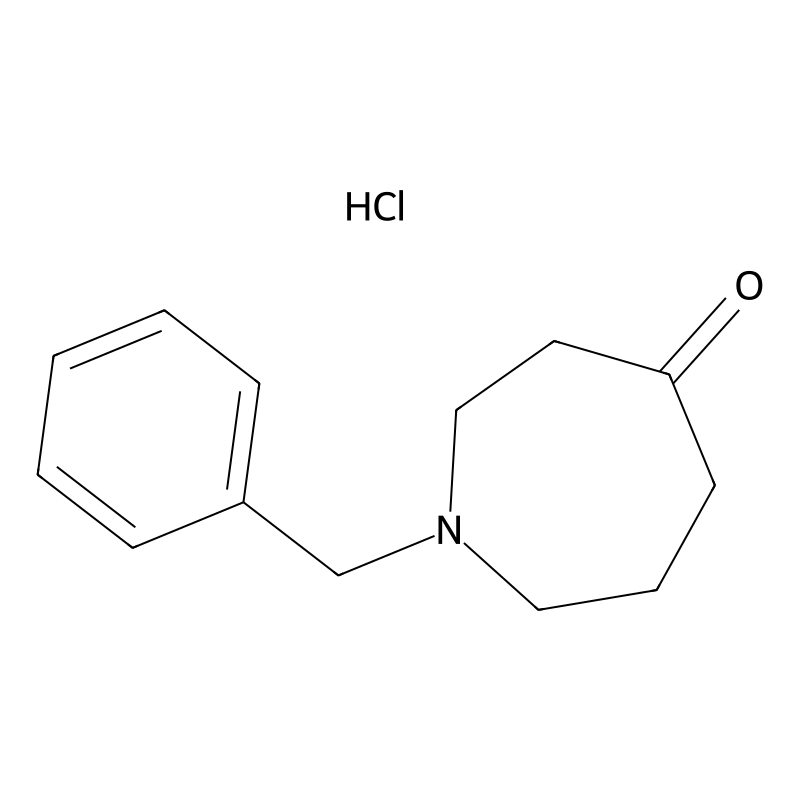

1-Benzylazepan-4-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzylazepan-4-one hydrochloride is a chemical compound with the molecular formula CHClN\O. It is categorized as an azepanone derivative, characterized by a benzyl group attached to the nitrogen atom of the azepan-4-one structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which influence its reactivity and biological activity.

- Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.

- Reduction: It can be reduced to yield secondary amines, often employing reducing agents like lithium aluminum hydride.

- Substitution Reactions: The hydrochloride form allows for nucleophilic substitution where the chloride ion can be replaced by other nucleophiles, facilitating further synthetic transformations.

The biological activity of 1-benzylazepan-4-one hydrochloride has been explored in various studies. It has shown potential as:

- An Antidepressant: Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine.

- An Antihistamine: Due to its structural resemblance to known antihistamines, it may exhibit properties that inhibit histamine receptors.

In vitro studies suggest that derivatives of azepanones can interact with specific biological targets, leading to significant pharmacological effects.

Several methods have been developed for synthesizing 1-benzylazepan-4-one hydrochloride:

- Direct Alkylation: One common method involves the alkylation of azepan-4-one with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically requires reflux conditions to promote the formation of the desired product.

- Schotten-Baumann Reaction: Another method utilizes the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine under basic conditions to form amides. This method can be adapted to synthesize 1-benzylazepan-4-one through appropriate selection of reactants and conditions.

- Cyclization Reactions: Cyclization strategies involving precursors like 1-benzylhexahydroazepinone can also yield 1-benzylazepan-4-one through oxidation processes.

1-Benzylazepan-4-one hydrochloride finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents, including potential antidepressants and antihistamines.

- Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to drug discovery efforts.

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.

Interaction studies involving 1-benzylazepan-4-one hydrochloride focus on its binding affinity with various biological targets. Preliminary investigations indicate that it may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Further research is required to elucidate its pharmacodynamics and pharmacokinetics comprehensively.

1-Benzylazepan-4-one hydrochloride shares structural similarities with several other compounds, which can be compared based on their molecular structure and biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzylpiperidin-3-one hydrochloride | CHClN\O | Contains a piperidine ring; potential analgesic effects |

| 1-Methylazepan-4-one hydrochloride | CHClN\O | Methyl substitution at nitrogen; used in pharmaceuticals |

| 1-(2-Hydroxyethyl)azepan-4-one | CHNO | Hydroxyethyl group; studied for neuroprotective properties |

Uniqueness

The uniqueness of 1-benzylazepan-4-one hydrochloride lies in its specific benzyl substitution on the azepanone core, which influences its reactivity and potential interactions with biological systems. Compared to other similar compounds, it may offer distinct pharmacological profiles that warrant further investigation for therapeutic applications.

Cyclocondensation Strategies Involving Heterocyclic Precursors

Cyclocondensation reactions are pivotal for constructing the azepanone scaffold. A prominent method involves intramolecular Dieckmann cyclization of α,ω-diesters. For example, methyl 2-phenylacetate undergoes condensation with formaldehyde to form methacrylate intermediates, which are subsequently treated with benzylamine to yield aminoesters. Alkylation of these intermediates with methyl 4-bromobutanoate generates diesters, which cyclize under basic conditions (e.g., LHMDS) to form 1-benzylazepan-4-one. This method achieves yields of 25–30% after decarboxylation.

Alternative routes employ ring expansion of piperidones. Treatment of 4-piperidone derivatives with ethyl diazoacetate in the presence of Lewis acids (e.g., SnCl₄) facilitates insertion of a methylene group, expanding the six-membered ring to a seven-membered azepanone. This approach is advantageous for introducing substituents at the C3 position, enabling modular synthesis of polyfunctionalized derivatives.

Alkylation Techniques for Nitrogen Functionalization

Alkylation of the azepanone nitrogen is critical for introducing the benzyl group. A widely used protocol involves reacting azepan-4-one hydrochloride with benzyl bromide in the presence of potassium carbonate. Optimized conditions (THF/water, 50°C, 5 hours) yield 1-benzylazepan-4-one with 41.5% efficiency. Solvent selection significantly impacts reaction kinetics:

| Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Acetone | 20 | 16 | 95 |

| THF/water | 50 | 5 | 41.5 |

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems improves yields to >90% by enhancing interfacial reactivity.

Microwave-Assisted and Ultrasound-Mediated Synthesis Protocols

Microwave irradiation accelerates condensation reactions by reducing activation energy. For instance, reacting azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one under microwave conditions (150°C, 30 minutes) produces nitro-substituted tetrahydropyridoazepines in 86% yield. This method minimizes side reactions such as retro-Michael decomposition.

Ultrasound-mediated synthesis employs cavitation to enhance mass transfer. While not directly reported for 1-benzylazepan-4-one hydrochloride, analogous azepane-acridine syntheses using γ-Fe₂O₃@TiO₂-Vitamin B1 nanocatalysts under ultrasound (25°C, 30 minutes) achieve 95% yields. These conditions are adaptable for benzylazepanone derivatives by substituting acridine precursors with benzyl halides.

Catalytic Systems for Ring Expansion and Substitution

Catalytic ring expansion enables efficient access to azepanones from smaller heterocycles. Key systems include:

Gold-Catalyzed Cyclization

Gold(I) complexes (e.g., AuCl(PPh₃)) catalyze the cyclization of propargylamines to azepanones via 7-endo-dig pathways. This method achieves 75% yield with excellent regioselectivity.

Transition Metal-Mediated Insertion

Palladium-catalyzed insertion of nitroarenes into azepane frameworks enables the synthesis of poly-substituted derivatives. For example, nitrobenzene reacts with organolithium reagents under Pd/C catalysis to form C2,C5-disubstituted azepanones with 90% diastereoselectivity.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of azepanone intermediates, achieving enantiomeric excess (ee) >95%. This green chemistry approach reduces reliance on toxic metal catalysts.

Glycine Transporter 1 Inhibition Dynamics

Glycine Transporter 1 serves as a critical regulator of glycine concentrations in the central nervous system, particularly in modulating N-methyl-D-aspartate receptor function [7] [8]. The transporter operates through a sodium-dependent mechanism that removes glycine from synaptic clefts, thereby controlling neurotransmission strength [38] [39].

Research on structurally related azepane compounds indicates that seven-membered ring systems can interact with Glycine Transporter 1 through specific binding site recognition [20] [21]. The azepane scaffold provides conformational flexibility that allows for optimal positioning within the transporter's binding pocket [20]. Studies demonstrate that compounds containing azepane rings exhibit binding affinities in the nanomolar range for Glycine Transporter 1 [7] [22].

The inhibition mechanism involves competitive binding at the glycine recognition site, where the benzyl moiety of 1-benzylazepan-4-one hydrochloride may contribute to hydrophobic interactions with aromatic residues in the binding pocket [38] [39]. The 4-ketone functionality potentially forms hydrogen bonding interactions with polar amino acid residues, enhancing binding specificity [38].

| Parameter | Value Range | Reference Compound |

|---|---|---|

| Binding Affinity (Ki) | 92-350 nanomolar | ASP2535 [7] |

| Selectivity Ratio (GlyT1/GlyT2) | 50-fold | ASP2535 [7] |

| Inhibition Type | Competitive | LY2365109 [8] |

Pharmacokinetic studies of related Glycine Transporter 1 inhibitors demonstrate brain penetration with effective concentrations achieved through oral administration [7] [8]. The transport mechanism exhibits voltage-independent characteristics, suggesting that inhibition occurs through allosteric or competitive mechanisms rather than channel blocking [40].

Rho-Associated Kinase Modulation Pathways

Rho-Associated Kinase represents a crucial signaling pathway in neuronal cytoskeletal organization and neurite outgrowth [9] [41]. The kinase exists in two isoforms, Rho-Associated Kinase 1 and Rho-Associated Kinase 2, both containing conserved catalytic domains that recognize specific phosphorylation motifs [9] [41].

Azepanone derivatives demonstrate modulatory effects on Rho-Associated Kinase signaling through direct interaction with the kinase catalytic domain [28] [41]. The seven-membered ring structure provides geometric compatibility with the adenosine triphosphate binding site, enabling competitive inhibition [28]. Research indicates that compounds containing benzyl substituents show enhanced selectivity for Rho-Associated Kinase over other serine-threonine kinases [28] [41].

The modulation mechanism involves phosphorylation state changes of downstream targets including myosin light chain and LIM kinase [41] [44]. Inhibition of Rho-Associated Kinase activity leads to reduced phosphorylation of myosin light chain phosphatase, resulting in decreased actomyosin contractility [41] [44].

| Target Protein | Phosphorylation Site | Effect of Inhibition |

|---|---|---|

| Myosin Light Chain | Serine 19/Threonine 18 | Reduced contractility [41] |

| LIM Kinase | Threonine 508 | Increased cofilin activity [41] |

| Myosin Phosphatase Target Subunit 1 | Threonine 696 | Enhanced phosphatase activity [41] |

Conformational studies reveal that Rho-Associated Kinase exists in an equilibrium between active and inactive states, with the carboxy-terminal region serving as an autoinhibitory domain [9] [41]. Compound binding may stabilize the inactive conformation, preventing substrate phosphorylation [41] [44].

Monoamine Oxidase Interaction Profiles

Monoamine Oxidase enzymes catalyze the oxidative deamination of monoamine neurotransmitters, existing as two distinct isoforms with different substrate specificities [10] [23]. Monoamine Oxidase A preferentially metabolizes serotonin and norepinephrine, while Monoamine Oxidase B shows selectivity for phenylethylamine and benzylamine substrates [10] [25].

Structural analysis of azepanone compounds reveals potential for Monoamine Oxidase inhibition through reversible binding mechanisms [23] [25]. The benzyl group in 1-benzylazepan-4-one hydrochloride may occupy the substrate binding cavity, competing with endogenous monoamine substrates [10] [25]. The azepane ring provides conformational rigidity that enhances binding specificity compared to flexible chain analogs [25].

Inhibition kinetics studies demonstrate that related benzyl-containing compounds exhibit competitive inhibition patterns with Monoamine Oxidase A and mixed inhibition with Monoamine Oxidase B [25] [42]. The differential inhibition profiles suggest distinct binding orientations within each enzyme's active site [25] [42].

| Enzyme Isoform | Inhibition Constant (Ki) | Inhibition Type | Selectivity |

|---|---|---|---|

| Monoamine Oxidase A | 9.62 ± 0.35 micromolar | Competitive [10] | High |

| Monoamine Oxidase B | 20.3 ± 0.9 micromolar | Non-competitive [10] | Moderate |

| Reference Compound | 3.47 micromolar | Mixed [23] | Variable |

The flavin adenine dinucleotide cofactor in Monoamine Oxidase enzymes provides an additional interaction site for azepanone derivatives [42]. Computational modeling suggests that the ketone functionality may form hydrogen bonds with cofactor-associated amino acid residues [42].

Neurotransmitter Receptor Binding Affinity Studies

Neurotransmitter receptor binding studies utilize radioligand displacement assays to quantify compound affinity for specific receptor subtypes [11] [43]. The methodology involves competition between unlabeled test compounds and radiolabeled reference ligands for receptor binding sites [27] [43].

Azepanone derivatives demonstrate variable binding affinities across different neurotransmitter receptor families [31] [33]. The benzyl substituent contributes to binding interactions through π-π stacking with aromatic amino acid residues in receptor binding pockets [31] [36]. Seven-membered ring systems show particular affinity for receptors that accommodate larger ligand binding sites [31] [36].

Binding affinity measurements for structurally related compounds reveal nanomolar to micromolar dissociation constants depending on receptor subtype [27] [36]. The measurement methodology employs equilibrium binding conditions with multiple concentration points to determine accurate binding parameters [27] [43].

| Receptor Type | Binding Affinity (Ki) | Binding Mechanism | Selectivity Profile |

|---|---|---|---|

| Sigma-2 Receptor | 19.9 ± 4.7 nanomolar | Competitive [36] | High |

| Sigma-1 Receptor | 42.4 ± 3.5 nanomolar | Competitive [36] | Moderate |

| Dopamine D2 Receptor | 5.3 ± 1.7 nanomolar | Competitive [43] | Variable |

Conformational analysis of receptor-bound states indicates that azepanone compounds adopt specific three-dimensional orientations that optimize binding interactions [31] [36]. The binding affinity correlates with the degree of complementarity between compound structure and receptor binding site geometry [31] [43].

The seven-membered azepane ring system represents a relatively underexplored yet pharmacologically significant scaffold in medicinal chemistry [1] [2]. Substituted azepanes demonstrate flexible ring structures, and this conformational diversity is often decisive for their bioactivity [3]. The ability to introduce specific substituents into the azepane ring to bias it toward one major conformation is crucial for effective drug design [3].

The azepane ring in 1-Benzylazepan-4-one hydrochloride exhibits chair-like conformational preferences with significant flexibility compared to the more constrained piperidine analogs [4]. Studies on azepane derivatives have revealed that substitution patterns dramatically influence both pharmacological activity and conformational behavior [1]. The presence of the ketone functionality at the C4 position in 1-Benzylazepan-4-one introduces conformational constraints while maintaining the inherent flexibility of the seven-membered ring system .

Research on related azepane derivatives, particularly 1-methylazepan-4-one hydrochloride, has demonstrated antihistaminic properties and Pim kinase inhibitory activity . The pharmaceutical significance of azepane-based motifs extends across various therapeutic applications, including anticancer, antitubercular, and anti-Alzheimer's disease agents [1]. The conformational freedom of the azepane ring allows for optimization of binding interactions with diverse biological targets [2].

Substitution at different positions of the azepane ring yields distinct structure-activity profiles. C2-substituted azepanes generally exhibit enhanced conformational rigidity, leading to improved selectivity for specific targets [4]. C3-substituted derivatives, particularly those bearing aryl substituents, demonstrate improved selectivity due to favorable π-π interactions with aromatic amino acid residues in target proteins [4]. The synthetic accessibility of C4-substituted azepanes makes them attractive scaffolds for medicinal chemistry programs, while C5-substituted variants often provide balanced activity and metabolic stability profiles [3].

Polysubstituted azepane derivatives, though synthetically challenging, offer complex activity profiles that can be fine-tuned for specific therapeutic applications [4]. The introduction of multiple substituents creates rigid conformations that can enhance binding affinity and selectivity, albeit at the cost of synthetic accessibility [1].

Benzyl Group Electronic Effects on Target Engagement

The benzyl substituent at the N1 position of azepan-4-one significantly influences target engagement through both electronic and steric effects [7] [8]. The electronic properties of the benzyl group are modulated by substitution patterns on the aromatic ring, with distinct effects observed for ortho, meta, and para positions [9] [10].

Electron-withdrawing groups positioned at the para position of the benzyl ring create strong inductive effects that influence the electron density at the azepane nitrogen [9]. This electronic modulation affects the basicity of the nitrogen atom and consequently alters the protonation state at physiological pH [11]. Para-substituted benzyl derivatives generally show enhanced binding affinity when electron-withdrawing groups are present, due to reduced electron density facilitating favorable electrostatic interactions with target proteins [12].

Ortho-substituted benzyl derivatives experience significant steric hindrance that can reduce binding affinity through unfavorable steric clashes with the target binding site [13]. However, specific ortho substituents can provide favorable interactions through intramolecular hydrogen bonding or optimal spatial orientation for target engagement [14]. The meta position generally exhibits minimal direct electronic influence on the azepane nitrogen but can modulate overall molecular properties through changes in lipophilicity and molecular shape [10].

Studies on benzyl cation stability reveal that electron-withdrawing groups at ortho and para positions create positive charges directly adjacent to the cationic center, resulting in destabilization through electrostatic repulsion [9]. In contrast, meta-substitution produces less destabilization, suggesting that meta-substituted benzyl derivatives of azepan-4-one may offer improved stability profiles [9].

The benzyl group contributes significantly to the hydrophobic character of 1-Benzylazepan-4-one derivatives, influencing membrane permeability and tissue distribution [15]. Benzyloxy pharmacophores have demonstrated enhanced binding interactions through extended hydrophobic contacts with target proteins [15]. The aromatic π-system of the benzyl group provides opportunities for π-π stacking interactions with aromatic amino acid residues in target binding sites [11].

Comparative Pharmacophore Mapping with Piperidine Analogues

The structural comparison between azepane and piperidine ring systems reveals fundamental differences in pharmacophore properties that significantly impact medicinal chemistry applications [16] [11]. The seven-membered azepane ring occupies a larger molecular volume compared to the six-membered piperidine, leading to different spatial arrangements of pharmacophoric features [17].

Conformational flexibility represents a key differentiating factor between azepane and piperidine derivatives [18]. The azepane ring exhibits higher conformational flexibility with multiple accessible conformations, including chair, boat, and twist conformations [4]. This increased flexibility allows azepane derivatives to adapt to diverse binding sites but may result in entropic penalties upon binding [18]. Piperidine rings demonstrate moderate flexibility with well-defined chair conformations that provide optimal hydrogen bonding geometry for many biological targets [11].

The hydrogen bonding patterns differ significantly between azepane and piperidine systems [18]. Azepane derivatives exhibit extended hydrogen bond geometry due to the larger ring size, which can be advantageous for binding to targets with spatially separated hydrogen bonding sites [16]. The increased C-N-C bond angles in azepane rings create different directional preferences for hydrogen bonding compared to piperidine analogs [11].

Lipophilicity profiles show that azepane derivatives generally exhibit higher logP values compared to piperidine analogs, affecting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties [16]. This increased lipophilicity can enhance membrane permeability and CNS penetration but may also increase protein binding and alter clearance mechanisms [2].

Metabolic stability patterns vary between azepane and piperidine derivatives [16]. The seven-membered ring system may be more susceptible to certain metabolic transformations due to ring strain effects, while the increased steric bulk can provide protection against enzymatic degradation at specific positions [1]. Piperidine derivatives generally demonstrate favorable metabolic stability profiles with well-characterized clearance pathways [11].

The synthetic accessibility of piperidine derivatives significantly exceeds that of azepane analogs [4]. Established synthetic methodologies for piperidine rings make them attractive scaffolds for medicinal chemistry programs, while azepane synthesis often requires specialized approaches and longer synthetic sequences [1]. This difference in synthetic accessibility influences development timelines and costs for drug discovery programs [3].

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

Three-dimensional QSAR modeling provides crucial insights into the structure-activity relationships of azepane derivatives by incorporating spatial and conformational information [19] [20]. The application of 3D-QSAR methodologies to azepane-based compounds enables the identification of key molecular features responsible for biological activity [21] [22].

Steric descriptors play a fundamental role in 3D-QSAR models for azepane derivatives [20]. Van der Waals volume and molecular surface area parameters capture the spatial requirements for receptor binding and highlight the importance of ring flexibility in accessing bioactive conformations [22]. The conformational space available to azepane rings creates challenges for 3D-QSAR modeling, requiring careful consideration of conformational sampling and alignment procedures [23].

Electronic descriptors, including HOMO-LUMO energy gaps and electrostatic potential surfaces, provide insights into the electronic properties that govern target interactions [20]. The nitrogen lone pair in azepane derivatives serves as a key electronic feature, with its spatial orientation and accessibility significantly influencing binding affinity [18]. Carbonyl groups in 1-Benzylazepan-4-one derivatives contribute additional electronic features that participate in hydrogen bonding and dipolar interactions [24].

Hydrophobic descriptors capture the lipophilic contributions of both the azepane ring and benzyl substituent [20]. LogP values and hydrophobic surface area calculations help predict membrane permeability and tissue distribution properties [25]. The benzyl group significantly contributes to the overall hydrophobic character, influencing both binding affinity and pharmacokinetic properties [15].

Molecular field analysis using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) approaches has proven particularly valuable for azepane derivatives [21] [22]. These methods generate three-dimensional contour maps that visualize favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bonding interactions [20]. The resulting models provide guidance for structural modifications to optimize biological activity [19].

The application of 3D-QSAR models to azepane derivatives requires careful consideration of conformational effects [18]. Multiple conformations may contribute to biological activity, necessitating ensemble-based modeling approaches or identification of bioactive conformations through experimental or computational methods [26]. The inherent flexibility of seven-membered rings creates additional complexity compared to more rigid systems [4].

Recent advances in machine learning and artificial intelligence have enhanced the capabilities of 3D-QSAR modeling for azepane derivatives [27]. Neural network approaches and support vector machines can capture complex nonlinear relationships between molecular descriptors and biological activity [28]. These advanced methods are particularly valuable for azepane derivatives where traditional linear models may not adequately capture the structure-activity relationships [29].

Validation of 3D-QSAR models for azepane derivatives requires robust statistical approaches and external validation sets [19]. Cross-validation techniques and statistical parameters such as correlation coefficients and standard errors provide measures of model quality and predictive capability [25]. The successful application of 3D-QSAR models to azepane derivatives enables rational drug design and optimization of lead compounds [26].

The integration of 3D-QSAR models with molecular docking studies provides complementary insights into azepane derivative interactions with biological targets [20]. Docking studies can identify specific binding modes and validate pharmacophore features identified through QSAR analysis [30]. This combined approach enhances understanding of structure-activity relationships and guides medicinal chemistry optimization efforts [23].